4-(Furan-3-yl)pyrrolidine-3-carboxylic acid
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Overview
Description
4-(Furan-3-yl)pyrrolidine-3-carboxylic acid is a heterocyclic compound that features both a furan ring and a pyrrolidine ring. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both the furan and pyrrolidine rings in its structure allows for unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Furan-3-yl)pyrrolidine-3-carboxylic acid typically involves the construction of the pyrrolidine ring followed by the introduction of the furan moiety. One common method involves the cyclization of a suitable precursor containing both furan and pyrrolidine precursors under acidic or basic conditions. For example, the reaction of a furan-containing aldehyde with a pyrrolidine derivative in the presence of a catalyst can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis or the use of automated synthesizers. These methods allow for the efficient production of the compound in larger quantities while maintaining high purity and yield .
Chemical Reactions Analysis
Types of Reactions
4-(Furan-3-yl)pyrrolidine-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The pyrrolidine ring can be reduced to form pyrrolidine derivatives with different substituents.
Substitution: Both the furan and pyrrolidine rings can undergo substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions can be carried out using various electrophiles and nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,5-dione derivatives, while reduction of the pyrrolidine ring can produce different pyrrolidine derivatives .
Scientific Research Applications
4-(Furan-3-yl)pyrrolidine-3-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Furan-3-yl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the pyrrolidine ring can form hydrogen bonds and other non-covalent interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-carboxylic acid: Lacks the furan ring, resulting in different chemical properties and reactivity.
Furan-2-carboxylic acid: Lacks the pyrrolidine ring, leading to different biological activity and applications.
Pyrrolidine-3-carboxylic acid:
Uniqueness
4-(Furan-3-yl)pyrrolidine-3-carboxylic acid is unique due to the presence of both the furan and pyrrolidine rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C9H11NO3 |
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Molecular Weight |
181.19 g/mol |
IUPAC Name |
4-(furan-3-yl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C9H11NO3/c11-9(12)8-4-10-3-7(8)6-1-2-13-5-6/h1-2,5,7-8,10H,3-4H2,(H,11,12) |
InChI Key |
VFWGSSMYXMQCKV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(CN1)C(=O)O)C2=COC=C2 |
Origin of Product |
United States |
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